molecular formula C11H8BrNO B2658967 6-Bromo-2-naphthamide CAS No. 1255871-55-6

6-Bromo-2-naphthamide

Cat. No.: B2658967
CAS No.: 1255871-55-6
M. Wt: 250.095
InChI Key: VPRQHJKFKCXNMV-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthamide is an organic compound with the molecular formula C11H8BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and an amide group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthamide typically involves the bromination of 2-naphthamide. One common method is to start with 2-naphthamide and subject it to bromination using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 2-naphthamide by using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromo-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted naphthamides depending on the nucleophile used.

    Reduction: 2-Naphthamide.

    Oxidation: 6-Bromo-2-naphthoic acid.

Scientific Research Applications

6-Bromo-2-naphthamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied for its inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and leading to increased levels of neurotransmitters in the brain. This mechanism is of interest in the treatment of neurological disorders such as depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Naphthamide: Lacks the bromine substitution at the sixth position.

    6-Bromo-2-naphthylamine: Contains an amine group instead of an amide group.

Uniqueness

6-Bromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the amide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-bromonaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRQHJKFKCXNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-bromo-2-naphthoic acid (2 g, 7.97 mmol) was stirred in thionyl chloride (13.28 ml) at 70° C. for 16 h. After concentration in vacuo, the residue was rediluted in CH2Cl2 and concentrated again. To the acid chloride intermediate was added ammonia in MeOH (7 M, 13.66 ml, 96 mmol) and the mixture was stirred at room temperature for 3 h. The mixture was then concentrated. The residue was taken up in AcOEt, filtered, rinsed with AcOEt and then dried over MgSO4, filtered and concentrated in vacuo. The title compound (1.802 g, 90%) was isolated as a beige solid. LC-MS (M+1) 251.9, t=1.34 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.28 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

6-bromo-2-naphthoic acid (2 g, 7.97 mmol) was stirred in thionyl chloride (13.28 ml) at 70° C. for 16 h. Solvent was evaporated, and the residue was dissolved in CH2Cl2 and concentrated again. To the acid chloride intermediate was added ammonia (7N in MeOH, 13.66 ml, 96 mmol) and the mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated, diluted in ethyl acetate and filtered. The solid was rinsed with ethyl acetate and then dried. The title compound 2a (1.802 g, 90%) was isolated as beige solid. LC-MS (M+1) 251.9, t=1.34 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.28 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Yield
90%

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